

(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (6-Aminopyridin-2-yl)methanol

Cat. No.: B113033

[Get Quote](#)

(6-Aminopyridin-2-yl)methanol has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the development of a diverse range of therapeutic agents. Its unique structural features, comprising a pyridine ring substituted with both a nucleophilic amino group and a reactive hydroxymethyl group, provide a foundation for synthesizing complex molecules with significant biological activity. This technical guide delves into the synthesis, properties, and extensive applications of (6-aminopyridin-2-yl)methanol, with a particular focus on its role in the design of kinase inhibitors for various disease indications.

Physicochemical Properties

(6-Aminopyridin-2-yl)methanol is a solid at room temperature with a molecular weight of 124.14 g/mol. It is essential to handle this compound with care, as it is classified as an irritant and can be harmful if swallowed, in contact with skin, or inhaled. Proper storage in a dark, inert atmosphere at 2-8°C is recommended to maintain its stability.

Property	Value	Reference
IUPAC Name	(6-aminopyridin-2-yl)methanol	
Molecular Formula	C ₆ H ₈ N ₂ O	
Molecular Weight	124.14 g/mol	
CAS Number	79651-64-2	
Physical Form	Solid	
Storage	Keep in dark place, inert atmosphere, 2-8°C	

Synthesis of the Core Scaffold

The synthesis of **(6-aminopyridin-2-yl)methanol** can be achieved through various synthetic routes. One common and efficient method involves the reduction of a corresponding ester, such as methyl 6-aminopicolinate.

Experimental Protocol: Reduction of Methyl 6-aminopicolinate

This protocol details the reduction of methyl 6-aminopicolinate to **(6-aminopyridin-2-yl)methanol** using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

- Methyl 6-aminopicolinate
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Anhydrous diethyl ether
- Sodium sulfate (Na₂SO₄)
- Water

- 15% Sodium hydroxide (NaOH) solution
- Nitrogen or Argon gas supply
- Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

- Setup: An oven-dried three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet is flushed with nitrogen.
- Reagent Preparation: A suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF is prepared in the flask and cooled to 0°C using an ice bath.
- Addition of Ester: A solution of methyl 6-aminopicolinate (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0°C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Quenching: The reaction mixture is cooled to 0°C and cautiously quenched by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water. This should be done with extreme care to control the evolution of hydrogen gas.
- Workup: The resulting slurry is stirred at room temperature for 30 minutes and then filtered. The filter cake is washed thoroughly with diethyl ether.
- Isolation: The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **(6-aminopyridin-2-yl)methanol** can be purified by column chromatography on silica gel or by recrystallization to afford the pure compound.

Application as a Building Block in Drug Discovery

The aminopyridine moiety is a privileged scaffold in medicinal chemistry due to its ability to form key interactions with biological targets, particularly the hinge region of kinases. The **(6-aminopyridin-2-yl)methanol** building block provides a strategic starting point for the synthesis of a wide array of kinase inhibitors and other bioactive molecules. The primary amino group and the hydroxyl group serve as versatile handles for further chemical modifications, such as N-alkylation, acylation, and participation in coupling reactions.

Key Synthetic Transformations

The versatility of **(6-aminopyridin-2-yl)methanol** is demonstrated through its utility in various synthetic transformations, enabling the construction of diverse chemical libraries for drug discovery.

Boc Protection: The primary amino group can be protected with a tert-butyloxycarbonyl (Boc) group to prevent its interference in subsequent reactions. This is typically achieved by reacting **(6-aminopyridin-2-yl)methanol** with di-tert-butyl dicarbonate (Boc_2O) in the presence of a base.

Suzuki and Sonogashira Coupling Reactions: The pyridine ring can be functionalized through palladium-catalyzed cross-coupling reactions. For these reactions, the **(6-aminopyridin-2-yl)methanol** scaffold would first need to be halogenated. The resulting halo-pyridine derivative can then undergo Suzuki coupling with boronic acids or Sonogashira coupling with terminal alkynes to introduce a variety of substituents, expanding the chemical diversity of the synthesized compounds.

Workflow for Derivative Synthesis

- To cite this document: BenchChem. [(6-Aminopyridin-2-yl)methanol: A Versatile Scaffold in Modern Medicinal Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b113033#6-aminopyridin-2-yl-methanol-as-a-building-block-in-medicinal-chemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com